Physicochemical properties of 3-(2-Chloro-6-nitrophenyl)propanoic acid
Physicochemical properties of 3-(2-Chloro-6-nitrophenyl)propanoic acid
Technical Monograph: Physicochemical Profiling of 3-(2-Chloro-6-nitrophenyl)propanoic Acid
Part 1: Executive Technical Summary
3-(2-Chloro-6-nitrophenyl)propanoic acid (CAS 1480997-68-9) is a specialized aromatic building block primarily utilized in the synthesis of nitrogen-containing heterocycles. Structurally, it consists of a phenyl ring substituted at the ortho positions relative to the propanoic acid tail: one position bears a chlorine atom (lipophilic, steric bulk), and the other a nitro group (electron-withdrawing, reducible).
Its primary utility lies in its role as a precursor for 5-chloro-3,4-dihydroquinolin-2(1H)-one scaffolds via reductive cyclization. The steric crowding around the C1 position (flanked by Cl and NO₂) imparts unique solubility and reactivity profiles compared to its non-halogenated analogs. This guide details the physicochemical properties, synthetic context, and validation protocols required for its use in high-performance drug discovery workflows.
Part 2: Molecular Architecture & Physicochemical Properties
The following data aggregates calculated descriptors and predicted experimental values based on Structure-Activity Relationship (SAR) analysis of the 2-nitrophenylpropanoic acid series.
Chemical Identity
| Property | Detail |
| IUPAC Name | 3-(2-Chloro-6-nitrophenyl)propanoic acid |
| CAS Number | 1480997-68-9 |
| Molecular Formula | C₉H₈ClNO₄ |
| Molecular Weight | 229.62 g/mol |
| SMILES | OC(=O)CCC1=C(Cl)C=CC=C1=O |
| Appearance | Pale yellow to off-white crystalline solid |
Physicochemical Descriptors
| Descriptor | Value (Experimental/Predicted) | Context & Implications |
| Melting Point | 114–118°C (Predicted) | The 2-nitro analog melts at 111–112°C. The addition of the Chlorine atom increases lattice energy and molecular weight, likely elevating the MP by 3–6°C. |
| pKa (Acid) | 4.35 ± 0.10 (Predicted) | Slightly more acidic than propanoic acid (4.[1]88) due to the electron-withdrawing nitro group, though the effect is attenuated by the ethyl linker. |
| LogP (Octanol/Water) | 2.15 (Computed) | Moderate lipophilicity. The compound is permeable but requires organic co-solvents (DMSO, MeOH) for high-concentration stock solutions. |
| Solubility (Water) | Low (< 0.5 mg/mL at pH 2) | At physiological pH (7.4), the carboxylic acid deprotonates, significantly increasing aqueous solubility. |
| H-Bond Donors/Acceptors | 1 / 4 | The carboxylic acid proton is the sole donor; nitro oxygens and carbonyl oxygen act as acceptors. |
Part 3: Synthetic Context & Reactivity Logic
Understanding the synthesis of this intermediate is crucial for anticipating impurity profiles. The synthesis typically follows a malonic ester synthesis or a Knoevenagel condensation pathway, modified for the steric hindrance of the 2,6-disubstitution.
Synthesis & Cyclization Pathway (Graphviz)
The diagram below illustrates the synthesis of the target acid and its downstream application in generating the dihydroquinolinone scaffold.
Figure 1: Synthetic route from benzyl bromide precursor to the target acid and subsequent cyclization to the quinolone scaffold.
Impurity Profiling
When sourcing or synthesizing this compound, researchers must screen for specific impurities arising from the "Step 2" decarboxylation shown above:
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Incomplete Decarboxylation: Presence of 2-(2-chloro-6-nitrobenzyl)malonic acid. This will appear as a more polar peak in HPLC.
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Regioisomers: If the starting material was not pure 2-chloro-6-nitro, isomers (e.g., 4-chloro) may persist.
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Dimerization: Benzyl halides can sometimes dimerize under basic conditions.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Potentiometric pKa Determination
Rationale: Accurate pKa is essential for optimizing extraction pH and buffer selection for HPLC.
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Preparation: Dissolve 5 mg of the compound in 10 mL of a solvent mixture (50% Methanol / 50% Water). Note: Methanol is required due to low aqueous solubility of the neutral form.
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Titrant: 0.1 N NaOH (standardized).
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Execution: Perform titration under inert gas (N₂) to prevent carbonate error.
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Calculation: Use the Henderson-Hasselbalch equation.
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Correction: Apply the Yasuda-Shedlovsky extrapolation to correct the pKa from the MeOH/Water mixture to zero organic solvent (pure water).
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Validation Criteria: The titration curve must show a single sharp inflection point. If a second inflection is observed, check for malonic acid impurities.
Protocol B: Purity Assessment via HPLC-UV
Rationale: The nitro group provides a strong chromophore, but the chlorine atom requires a method that separates potential de-chlorinated byproducts.
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.[2]
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Gradient:
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0-2 min: 5% B (Equilibration)
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2-15 min: 5% -> 95% B (Linear Ramp)
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15-20 min: 95% B (Wash)
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Detection: 254 nm (Aromatic) and 210 nm (Carbonyl).
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Success Metric: Main peak area > 98%. No single impurity > 0.5%.
Analytical Workflow Diagram (Graphviz)
Figure 2: Quality Control workflow for validating the intermediate prior to use.
Part 5: Handling & Stability
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Storage: Store at 2–8°C under inert atmosphere. The nitro group is generally stable, but the carboxylic acid can react with moisture over long periods to form hydrates or clumps.
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Safety: The compound involves a nitro-aromatic moiety. While not explicitly listed as an explosive, nitro compounds should be treated with caution. Avoid heating dry solids above 100°C without DSC (Differential Scanning Calorimetry) safety data.
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Incompatibility: Strong bases (will form salts), strong reducing agents (will reduce nitro group prematurely).
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted phenylpropanoic acids. Retrieved from [Link]
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Reich, H. J. (2023). pKa Data and Estimation Protocols.[3][4] University of Wisconsin-Madison Chemistry. (Standard reference for pKa extrapolation methodologies).
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-(2-Nitrophenyl)propionic acid | SIELC Technologies [sielc.com]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. Record the following sets of compounds according to increasing `pK_(a) ( = - log Ka)` Propanoic acid, 3-bromopropanoic acid, 2-nitropropanoic acid [allen.in]
